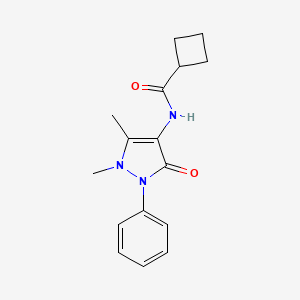
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound that has been of interest to researchers due to its potential as an anti-cancer agent. CPDD belongs to the class of compounds known as pyrrolopyrimidines, which have been shown to have anti-proliferative effects on cancer cells.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival. In addition, 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival. In addition, 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione in lab experiments is that it has been shown to have anti-cancer properties in vitro. This makes it a promising candidate for further research into its potential as an anti-cancer agent. However, one limitation of using 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its anti-cancer properties.
Direcciones Futuras
There are several future directions for research into 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of research could focus on understanding its mechanism of action. This could involve studying the effects of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione on specific enzymes that are involved in cancer cell proliferation and survival. Another area of research could focus on developing more effective methods for delivering 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione to cancer cells. This could involve developing new drug delivery systems that specifically target cancer cells. Finally, future research could focus on developing new analogs of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione that have improved anti-cancer properties.
Métodos De Síntesis
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione involves several steps. The starting material is 2-chlorobenzaldehyde, which is reacted with piperidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. This amine is then reacted with 3-chloro-1,2-propanediol to form the 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione molecule.
Aplicaciones Científicas De Investigación
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been studied extensively for its anti-cancer properties. In vitro studies have shown that 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione inhibits the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-10-6-2-3-7-11(10)19-14(20)12(17)13(15(19)21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAAKFNVNNIXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)
![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)

![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)